molecular formula C5H11NO B6156073 4-methoxybut-2-en-1-amine CAS No. 1314989-12-2

4-methoxybut-2-en-1-amine

Cat. No.: B6156073
CAS No.: 1314989-12-2
M. Wt: 101.15 g/mol
InChI Key: FFDXRXAPBWZNPY-NSCUHMNNSA-N
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Description

4-methoxybut-2-en-1-amine: is an organic compound with the molecular formula C5H11NO It is characterized by the presence of a methoxy group (-OCH3) attached to a butenyl chain with an amine group (-NH2) at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methoxybut-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybut-2-en-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-methoxybut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of 4-methoxybutan-1-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 4-methoxybutan-1-amine.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry: 4-methoxybut-2-en-1-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a valuable scaffold for the development of therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxybut-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    4-methoxybutan-1-amine: Similar structure but lacks the double bond.

    4-methoxybut-2-en-1-ol: Similar structure but contains a hydroxyl group instead of an amine group.

    4-methoxybut-2-en-1-nitrile: Similar structure but contains a nitrile group instead of an amine group.

Uniqueness: 4-methoxybut-2-en-1-amine is unique due to the presence of both a methoxy group and an amine group attached to a butenyl chain. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in synthesis and research.

Properties

CAS No.

1314989-12-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(E)-4-methoxybut-2-en-1-amine

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+

InChI Key

FFDXRXAPBWZNPY-NSCUHMNNSA-N

Isomeric SMILES

COC/C=C/CN

Canonical SMILES

COCC=CCN

Purity

95

Origin of Product

United States

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